4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one
Overview
Description
4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one is a synthetic organic compound with a complex structure that includes a quinolinone core, morpholine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one typically involves multiple steps. One common method includes the thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione to afford 8-bromo-2-morpholin-4-yl-quinolin-4-one . This intermediate can then be further modified to introduce the desired substituents and complete the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the quinolinone core.
Scientific Research Applications
4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of DNA-dependent protein kinase, which plays a role in DNA repair and cell cycle regulation . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and potentially leading to cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds share a similar quinolinone core and morpholine ring but differ in the substituents attached to the core.
9-Substituted 2-morpholin-4-yl-pyrido[1,2-a]pyrimidin-4-ones: These compounds have a pyrido[1,2-a]pyrimidin-4-one core instead of a quinolinone core but share similar substituents and biological activities.
Uniqueness
4,8-Dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one is unique due to its specific combination of substituents and the presence of both a quinolinone core and a morpholine ring. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4,8-dimethyl-1-(2-morpholin-4-yl-2-oxoethyl)quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-3-5-14-13(2)10-15(20)19(17(12)14)11-16(21)18-6-8-22-9-7-18/h3-5,10H,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKGQMCKPSMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2CC(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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